Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate

Description

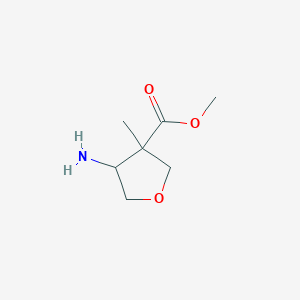

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is a heterocyclic compound featuring a tetrahydrofuran (THF) ring with a methyl group at the 3-position, an amino group at the 4-position, and a methyl ester at the 3-carboxylate position. Its molecular formula is C₇H₁₁NO₃, and it is characterized by its stereochemistry (e.g., (3S,4S) configuration in related derivatives) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for neuroactive agents and nucleoside analogs, owing to its ability to participate in hydrogen bonding, nucleophilic substitutions, and hydrolysis reactions .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 4-amino-3-methyloxolane-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-7(6(9)10-2)4-11-3-5(7)8/h5H,3-4,8H2,1-2H3 |

InChI Key |

DESJMOBUTYZNQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC1N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate typically involves the reaction of 4-amino-3-methyltetrahydrofuran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification methods can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Research Findings and Data Tables

Structural Similarity Indices (Based on THF Derivatives)

| Compound Name | Similarity Index | Notable Differences |

|---|---|---|

| This compound | 1.00 | Reference compound |

| Methyl tetrahydrofuran-3-carboxylate | 0.89 | Lacks amino and methyl groups |

| Methyl 2-oxotetrahydrofuran-3-carboxylate | 0.87 | 2-oxo group instead of amino |

Biological Activity

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a tetrahydrofuran ring, an amino group, and a carboxylate moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the ester functional group may undergo hydrolysis to release active components that can further interact with cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various bacterial strains. For instance, a series of derivatives were tested for antibacterial activity, revealing that certain analogs exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 16 μg/mL |

| B | E. coli | 32 μg/mL |

| C | Bacillus subtilis | 8 μg/mL |

Anthelmintic Activity

In addition to antibacterial properties, this compound has shown promise in anthelmintic applications. Studies conducted on adult Indian earthworms (Pheretima posthuma) demonstrated that specific derivatives could effectively immobilize and kill the worms at certain concentrations .

Table 2: Anthelmintic Activity of Selected Compounds

| Compound | Concentration (mg/mL) | Time to Immobilization (min) |

|---|---|---|

| A | 5 | 20 |

| B | 10 | 15 |

| C | 15 | 10 |

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of this compound to evaluate their biological activities. The synthesis involved standard organic reactions, followed by purification through chromatography. The resulting compounds were screened for their antimicrobial properties using broth microdilution methods.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound derivatives with target proteins involved in bacterial cell wall synthesis. These studies indicated that certain derivatives could effectively bind to the active sites of enzymes critical for bacterial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.